Benzylhydrochlorothiazide-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzylhydrochlorothiazide-d5 is a deuterium-labeled analog of Benzylhydrochlorothiazide. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism. The deuterium labeling allows for more precise tracking and analysis of the compound within biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzylhydrochlorothiazide-d5 involves the incorporation of deuterium atoms into the molecular structure of Benzylhydrochlorothiazide. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. Quality control measures are critical to verify the deuterium content and overall quality of the compound.
Chemical Reactions Analysis
Types of Reactions: Benzylhydrochlorothiazide-d5 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzylhydrochlorothiazide-d5 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of drugs.
Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites.
Proteomics: Used in mass spectrometry to quantify proteins and peptides.
Biomedical Research: Assists in the development of new therapeutic agents by providing insights into drug interactions and mechanisms of action.
Mechanism of Action
The primary site of action for Benzylhydrochlorothiazide-d5 is the distal convoluted tubule of the nephron in the kidney. It inhibits the sodium-chloride symporter, which is responsible for the reabsorption of sodium and chloride ions from the urine back into the bloodstream. This inhibition leads to increased excretion of sodium, chloride, and water, resulting in diuretic and antihypertensive effects .
Comparison with Similar Compounds
Hydrochlorothiazide: A commonly used thiazide diuretic with similar diuretic and antihypertensive effects.
Benzthiazide: Another thiazide diuretic used to treat hypertension and edema.
Uniqueness: Benzylhydrochlorothiazide-d5 is unique due to its deuterium labeling, which allows for more precise tracking and analysis in scientific research. This makes it particularly valuable in pharmacokinetic and drug metabolism studies, where accurate quantification and identification of metabolites are crucial.
Properties
IUPAC Name |
6-chloro-1,1-dioxo-3-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O4S2/c15-10-7-11-13(8-12(10)23(16,19)20)24(21,22)18-14(17-11)6-9-4-2-1-3-5-9/h1-5,7-8,14,17-18H,6H2,(H2,16,19,20)/i1D,2D,3D,4D,5D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSSMIJUDVUASQ-RALIUCGRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.